Lipophilicity and Polar Surface Area Differentiation
The substitution pattern of 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid results in a distinct lipophilicity profile compared to its regioisomer 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylic acid and the oxygen-linked analog 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid. The target compound exhibits a calculated XLogP3-AA value of 1.1 and a Topological Polar Surface Area (TPSA) of 75.1 Ų [1]. In contrast, the 5-amino-substituted regioisomer has a higher XLogP3-AA of 1.3 and a lower TPSA of 67.6 Ų, while the 5-oxy-linked analog shows an XLogP3-AA of 1.0 and a TPSA of 68.3 Ų [2]. The 0.2 unit difference in LogP between the 3- and 5-amino regioisomers is significant and can impact membrane permeability and solubility in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1; TPSA = 75.1 Ų |
| Comparator Or Baseline | 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylic acid: XLogP3-AA = 1.3; TPSA = 67.6 Ų. 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid: XLogP3-AA = 1.0; TPSA = 68.3 Ų. |
| Quantified Difference | ΔXLogP3-AA = -0.2 vs 5-amino regioisomer; ΔTPSA = +7.5 Ų vs 5-amino regioisomer. |
| Conditions | Calculated properties using XLogP3 3.0 and Cactvs 3.4.6.11 algorithms. |
Why This Matters
Procurement of the exact regioisomer is critical as the 0.2 LogP difference can alter predicted membrane permeability, directly impacting assay reproducibility and SAR interpretation in lead optimization campaigns.
- [1] PubChem. (2025). 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid. PubChem CID 116027550. View Source
- [2] PubChem. (2025). Comparative data for 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylic acid (CID 25022364) and 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid (CID 53454403). View Source
